molecular formula C19H16N2O3S B13025603 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide

Cat. No.: B13025603
M. Wt: 352.4 g/mol
InChI Key: LCQFVUDRDCPZEC-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a thiophene ring, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling .

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C19H16N2O3S/c1-12-14(5-6-15(20-12)18-3-2-10-25-18)19(22)21-13-4-7-16-17(11-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,21,22)

InChI Key

LCQFVUDRDCPZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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